molecular formula C13H14N2 B14450443 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole CAS No. 78430-92-9

1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole

Cat. No.: B14450443
CAS No.: 78430-92-9
M. Wt: 198.26 g/mol
InChI Key: UYNKWUTXSUANCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylimidazole with 3-ethenylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-1H-imidazole: Similar structure but lacks the ethenyl group.

    1-(3-Methylphenyl)-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness

1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole is unique due to the presence of the ethenyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

CAS No.

78430-92-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-[(3-ethenylphenyl)methyl]-2-methylimidazole

InChI

InChI=1S/C13H14N2/c1-3-12-5-4-6-13(9-12)10-15-8-7-14-11(15)2/h3-9H,1,10H2,2H3

InChI Key

UYNKWUTXSUANCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.